molecular formula C15H12ClN3O B2677153 5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole CAS No. 1024445-52-0

5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole

Cat. No.: B2677153
CAS No.: 1024445-52-0
M. Wt: 285.73
InChI Key: LOGUEJGCNZQEKK-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a 4-chlorophenyl group, a methoxy group, and a phenyl group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with methoxyphenyl isocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of 4-aminophenyl or 4-thiophenyl derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,2,4-triazole: Lacks the methoxy and phenyl groups, making it less versatile in terms of chemical reactivity.

    3-Methoxy-4-phenyl-1,2,4-triazole: Lacks the 4-chlorophenyl group, which may reduce its biological activity.

    4-Phenyl-1,2,4-triazole:

Uniqueness

5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole is unique due to its combination of substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its antimicrobial activity, while the methoxy group increases its solubility and reactivity. The phenyl group contributes to its overall stability and potential for further functionalization.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methoxy-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c1-20-15-18-17-14(11-7-9-12(16)10-8-11)19(15)13-5-3-2-4-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGUEJGCNZQEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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